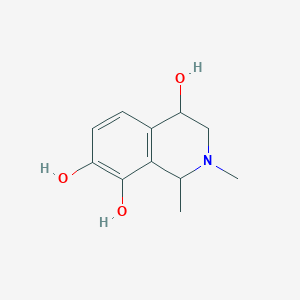
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol is a complex organic compound with a unique structure. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of three hydroxyl groups and two methyl groups attached to the isoquinoline ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol typically involves multi-step organic reactions. One common method involves the reduction of a precursor compound, such as a nitro or ketone derivative, followed by methylation and hydroxylation steps. The reaction conditions often require the use of reducing agents like sodium borohydride or lithium aluminum hydride, and methylating agents such as methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used to facilitate the hydrogenation of the precursor compounds under high pressure and temperature conditions. The hydroxylation step can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated isoquinoline derivative.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline ketones, while reduction can produce fully saturated isoquinoline derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or activating certain enzymes. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-2,7-dimethyl-isoquinoline: Similar structure but lacks the hydroxyl groups.
1,2,3,4-Tetrahydro-2,5-dimethyl-isoquinoline: Another similar compound with different methyl group positions.
1,2,3,4-Tetrahydro-2,7-dimethyl-naphthalene: A related compound with a naphthalene ring system instead of isoquinoline.
Uniqueness
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol is unique due to the presence of three hydroxyl groups, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
102830-22-8 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,7,8-triol |
InChI |
InChI=1S/C11H15NO3/c1-6-10-7(9(14)5-12(6)2)3-4-8(13)11(10)15/h3-4,6,9,13-15H,5H2,1-2H3 |
Clé InChI |
FFPOPDFIKAHFHN-UHFFFAOYSA-N |
SMILES |
CC1C2=C(C=CC(=C2O)O)C(CN1C)O |
SMILES canonique |
CC1C2=C(C=CC(=C2O)O)C(CN1C)O |
Synonymes |
4,7,8-Isoquinolinetriol, 1,2,3,4-tetrahydro-1,2-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















